N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide is a novel organic compound of interest due to its distinctive structural properties and potential applications across various scientific fields. It comprises a tetrahydroquinoline core, a sulfonyl functional group, and a thiophene moiety, indicating it might exhibit intriguing chemical behaviors and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide typically involves a multi-step reaction process:
Formation of the tetrahydroquinoline core: : Cyclization reactions involving aniline derivatives and ketones can be used to construct the 1,2,3,4-tetrahydroquinoline scaffold.
Introduction of the sulfonyl group: : A sulfonylation reaction using propane-1-sulfonyl chloride in the presence of a base, such as pyridine, attaches the sulfonyl group to the tetrahydroquinoline core.
Coupling of the acetamide side chain: : Finally, the thiophene-2-yl-acetamide moiety can be introduced via an amidation reaction involving thiophene-2-yl acetic acid and the appropriate amine derivative of the functionalized tetrahydroquinoline.
Industrial Production Methods
For large-scale production, the synthesis would likely be optimized for yield and purity, involving similar reaction steps but potentially utilizing continuous flow processes or other industrial-scale techniques to ensure efficient and economical production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide can undergo various types of reactions, such as:
Oxidation: : The compound can be subjected to oxidation reactions, potentially leading to the formation of sulfone derivatives.
Reduction: : Reduction can affect the sulfonyl group or other parts of the molecule, yielding different reduced forms.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents might include potassium permanganate or hydrogen peroxide.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride could be used for reduction processes.
Substitution: : Conditions vary, but may involve bases or acids and temperature control to facilitate the substitution.
Major Products Formed
The products of these reactions can vary widely depending on the specific conditions and reagents used. For instance, oxidation might yield sulfone derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide shows potential in multiple research domains:
Chemistry: : Its unique structure allows it to be a useful building block for creating new organic compounds.
Biology: : The compound might possess interesting biological activities, such as acting as an enzyme inhibitor or receptor ligand.
Medicine: : There is potential for development into therapeutic agents for treating various diseases, given its ability to interact with biological targets.
Industry: : Could be used in the development of new materials with specific properties, such as sensors or catalysts.
Mechanism of Action
The mechanism by which N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide exerts its effects would depend on its application:
Molecular Targets: : Potentially targets enzymes or receptors, altering their activity.
Pathways Involved: : Could interact with various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-sulfonyl-1,2,3,4-tetrahydroquinolinyl)-acetamides: : Similar core structure with variations in side chains.
Thiophene derivatives: : Similar to the thiophene moiety present in the compound.
Other sulfonyl-containing quinoline derivatives:
Highlighting Uniqueness
What sets N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide apart is its combination of the tetrahydroquinoline core, sulfonyl group, and thiophene moiety, making it a versatile and potentially highly functional compound in research and industrial applications.
This compound's distinctive combination of functional groups and structural elements makes it a fascinating subject for further study and exploration in various scientific fields. Hope this sparks some inspiration for your research!
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-11-25(22,23)20-9-3-5-14-12-15(7-8-17(14)20)19-18(21)13-16-6-4-10-24-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIQRLVHRKXXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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